S-Arsonocysteine
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Overview
Description
S-Arsonocysteine is an organic compound that belongs to the class of L-cysteine-S-conjugates. It is characterized by the presence of an arsenic atom bonded to the sulfur atom of the cysteine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Arsonocysteine typically involves the reaction of L-cysteine with arsenic-containing reagents. One common method is the reaction of L-cysteine with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: S-Arsonocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the arsenic atom, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is carried out under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions involve the replacement of the arsenic atom with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
S-Arsonocysteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic-containing compounds.
Biology: this compound is studied for its potential role in biological systems, particularly in the context of arsenic metabolism and detoxification.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent and in the treatment of arsenic poisoning.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of S-Arsonocysteine involves its interaction with various molecular targets and pathways. One key target is arsenate reductase, an enzyme that reduces arsenate to arsenite. This compound acts as a substrate for this enzyme, facilitating the reduction process. Additionally, the compound interacts with other proteins and enzymes involved in arsenic metabolism, influencing their activity and function .
Comparison with Similar Compounds
S-Adenosyl-L-homocysteine: An amino acid derivative involved in various metabolic pathways.
S-Nitrosothiols: Compounds containing a nitroso group bonded to a thiol group, involved in cell signaling and redox biology.
Arsenate Reductase Inhibitors: Compounds that inhibit the activity of arsenate reductase, affecting arsenic metabolism.
Uniqueness: S-Arsonocysteine is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying arsenic-related processes and developing new applications in various fields .
Properties
Molecular Formula |
C3H8AsNO5S |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
(2R)-2-amino-3-arsonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8AsNO5S/c5-2(3(6)7)1-11-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10)/t2-/m0/s1 |
InChI Key |
XSWAJYRRDHPZDP-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S[As](=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)S[As](=O)(O)O |
Origin of Product |
United States |
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